molecular formula C17H20N2O3S B2722278 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904335-01-8

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2722278
CAS No.: 1904335-01-8
M. Wt: 332.42
InChI Key: NEYWMMLKVVTHEZ-UHFFFAOYSA-N
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Description

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a high-purity, synthetic hybrid organic compound intended for research and development applications in neuroscience and oncology. This molecule is structurally characterized by an azetidine ring conjugated to a pyrrolidine-2,5-dione (succinimide) core, a scaffold widely recognized in medicinal chemistry for its bioactive properties . The structure is further functionalized with a 4-(methylthio)phenyl propanoyl moiety, which can influence the compound's pharmacokinetics and target binding. The pyrrolidine-2,5-dione scaffold is a privileged structure in anticonvulsant drug discovery. Research on related analogs has demonstrated that such compounds can exhibit a broad spectrum of activity in preclinical models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard for identifying potential antiseizure medications . The most probable mechanism of action for compounds of this class is the dual modulation of neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels, providing a multifunctional pharmacological profile . In vitro ligand binding studies on similar derivatives confirm this balanced inhibitory effect on key ion channels involved in neuronal excitability . Beyond neuroscience, the structural features of this compound, particularly the azetidine and pyrrolidine-dione motifs, are also investigated in cancer research. Azetidine derivatives are explored as key components in modern drug discovery, including the development of inhibitors for challenging oncogenic targets . This makes the compound a versatile chemical tool for probing diverse biological pathways. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to applicable laboratory safety standards.

Properties

IUPAC Name

1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16(21)8-9-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYWMMLKVVTHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Methylthio-Substituted Phenyl Group:

    Propanoylation: The next step is the acylation of the methylthio-substituted phenyl group with propanoyl chloride in the presence of a suitable base, such as pyridine, to form the propanoyl derivative.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, typically involving the reaction of the propanoyl derivative with an appropriate amine under acidic or basic conditions.

    Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione core through a condensation reaction, often using a dehydrating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound exhibits properties relevant to pharmacology, particularly in receptor modulation and enzyme inhibition. Initial studies suggest that it may possess anti-inflammatory and antimicrobial activities, similar to other derivatives containing pyrrolidine and azetidine rings . The presence of the methylthio group could enhance its bioactivity by influencing its interaction with biological macromolecules.

Drug Development
Research indicates that compounds with similar structural features have been explored as potential drug candidates for treating various diseases. The synthesis of derivatives based on this compound may lead to the discovery of new therapeutic agents. For instance, modifications to the azetidine or pyrrolidine moieties could yield compounds with improved efficacy or reduced toxicity .

Synthetic Organic Chemistry

Synthesis Routes
The synthesis of 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylthio Group: This step often employs electrophilic substitution reactions on phenolic compounds.
  • Pyrrolidine Formation: The final structure is completed through coupling reactions that link the azetidine and pyrrolidine units.

Each reaction step requires careful control of conditions such as temperature and solvent choice to ensure high yields and purity of the final product.

Case Studies

Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of similar compounds derived from pyrrolidine structures. The results indicated significant activity against various pathogens, suggesting that derivatives of this compound could also exhibit similar effects. The study utilized agar diffusion methods to assess efficacy against strains like Escherichia coli and Staphylococcus aureus .

Case Study 2: Anti-inflammatory Properties
Another investigation focused on compounds with pyrrole-2,5-dione frameworks, reporting anti-inflammatory effects in preclinical models. These findings highlight the potential for developing derivatives of this compound as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features suggest that it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogous pyrrolidine-2,5-dione derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound : 1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione + azetidine 4-(Methylthio)phenylpropanoyl ~362.5 (estimated) N/A Sulfur-enhanced lipophilicity; compact azetidine ring for metabolic stability
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Acetylphenyl, 4-bromophenyloxy 416.2 N/A Bromine enhances halogen bonding; acetyl group for polarity modulation
1-(2-(4-(5-Methoxyindol-3-yl)piperidin-1-yl)ethyl)-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Methoxyindole, piperidine ~569.6 178–182 Bulky indole substituents; piperidine for basicity and solubility
1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrrolopyridine, indole ~456.5 97–102 Planar aromatic systems for π-π stacking; moderate yield (46%)

Key Observations :

Substituent Effects on Bioactivity :

  • The target compound’s 4-(methylthio)phenyl group likely increases lipophilicity (logP ~2.8 estimated) compared to oxygenated analogs (e.g., methoxy or ethoxy derivatives in ), improving blood-brain barrier penetration .
  • In contrast, bromine or acetyl substituents (as in ) may enhance target binding via halogen or hydrogen-bond interactions but reduce solubility .

Heterocyclic Ring Impact :

  • Azetidine (4-membered) in the target compound imposes greater ring strain but higher metabolic stability than piperidine (6-membered) in derivatives .
  • Piperidine-containing analogs (e.g., compound 4i in ) exhibit higher melting points (178–182°C) due to crystalline packing from extended aliphatic chains .

Synthetic Feasibility :

  • Derivatives with indole or pyrrolopyridine substituents () show moderate yields (41–93%), influenced by steric hindrance during nucleophilic substitution .
  • The target compound’s synthesis would likely require optimized conditions for azetidine coupling, given the reactivity constraints of smaller heterocycles .

Biological Activity

The compound 1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione, identified by its CAS number 2034269-19-5, is a novel synthetic derivative with potential biological activities. This article reviews the compound’s synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S, with a molecular weight of 399.5 g/mol. The structure features a pyrrolidine ring linked to an azetidine moiety and a methylthio-substituted phenyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H25N5O2S
Molecular Weight399.5 g/mol
CAS Number2034269-19-5

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Key steps include:

  • Formation of the Azetidine Ring : Utilizing appropriate reagents to construct the azetidine framework.
  • Introduction of the Pyrrolidine Moiety : This can be achieved through cyclization reactions involving pyrrolidine derivatives.
  • Methylthio Phenyl Group Addition : The final step incorporates the methylthio group to enhance biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. A comparative analysis with existing literature reveals the following findings:

Antibacterial Activity

Studies have shown that derivatives of azetidinones demonstrate considerable antibacterial efficacy against various Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited moderate to high inhibition rates.
  • Escherichia coli : Showed susceptibility at lower concentrations compared to standard antibiotics like ciprofloxacin.

Antifungal Activity

In vitro assays have indicated that similar compounds possess antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values for these compounds ranged from 10 µg/mL to 200 µg/mL.

Case Studies

Several studies have focused on the biological evaluation of azetidinone derivatives, highlighting the following key findings:

  • Study on Antimicrobial Properties :
    • A series of azetidinones were synthesized and tested against bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain derivatives had better activity than traditional antibiotics .
  • Evaluation of Antifungal Potency :
    • Research on thiazolidinone derivatives revealed that azetidinone structures were more effective against fungal pathogens, suggesting a structural advantage in targeting fungal cell membranes .
  • Mechanism of Action Studies :
    • Investigations into the mechanism revealed that these compounds may inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity, contributing to their antimicrobial effects .

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for high polarity, THF for milder conditions).
  • Temperature control to avoid decomposition of the azetidine ring.
  • Catalyst selection (e.g., Pd catalysts for cross-coupling steps).

Which spectroscopic and crystallographic methods are most effective for resolving structural ambiguities in this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., methylthio group at 4-phenyl, azetidine ring protons at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Essential for confirming the three-dimensional conformation, particularly the spatial arrangement of the azetidine and pyrrolidine-dione moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .

Advanced Tip : Use dynamic NMR to study ring puckering in azetidine under variable temperatures .

How can Design of Experiments (DoE) optimize reaction yields and purity for this compound?

Q. Advanced Research Focus

  • Factorial Design : Test variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between parameters .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. yield) to predict optimal conditions .
  • Case Study : A study on similar pyrrolidine-dione derivatives achieved 85% yield by optimizing DMF:H₂O ratio (4:1) and temperature (70°C) .

What computational strategies predict the compound’s reactivity and biological target interactions?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrophilic sites (e.g., carbonyl groups) and predict regioselectivity in substitution reactions .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs due to the azetidine-pyrrolidine scaffold) .
  • MD Simulations : Analyze stability in biological membranes to prioritize in vitro assays .

How can contradictions in reported biological activities of structurally analogous compounds guide experimental design?

Q. Advanced Research Focus

  • Meta-Analysis : Compare IC₅₀ values of similar compounds (e.g., substituent effects on potency). For example, replacing methoxy with methylthio groups increased activity by 30% in a kinase inhibition study .
  • Mechanistic Studies : Use competitive binding assays or SPR to resolve discrepancies in receptor affinity .
  • Case Study : A phenylpiperazine-pyrrolidine dione derivative showed conflicting cytotoxicity data due to varying cell line viability protocols; standardizing MTT assay conditions resolved the issue .

What strategies mitigate decomposition risks during storage and handling?

Q. Basic Research Focus

  • Stability Studies : Monitor degradation via HPLC under stress conditions (pH 1–13, 40–60°C). The methylthio group may oxidize; use antioxidants like BHT in storage .
  • Storage Recommendations : Lyophilized form at -20°C under argon, dissolved in DMSO for short-term use .

How does the methylthio substituent influence electronic and steric properties compared to methoxy or hydrogen analogs?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : The -SMe group increases electrophilicity at the propanoyl carbonyl (vs. -OMe), enhancing reactivity in nucleophilic acyl substitutions .
  • Steric Impact : Compare X-ray structures of analogs; methylthio’s van der Waals radius (1.80 Å) may hinder rotation around the phenyl-propanoyl bond .
  • SAR Analysis : In a kinase inhibition study, -SMe improved binding affinity by 2-fold over -H due to hydrophobic interactions .

What in vitro assays are prioritized for initial pharmacological screening?

Q. Basic Research Focus

  • Enzyme Inhibition : Test against serine hydrolases or proteases (common targets for pyrrolidine-diones) using fluorogenic substrates .
  • Cell Viability : Screen in cancer (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK293) to assess selectivity .
  • Membrane Permeability : Use Caco-2 monolayers or PAMPA assays .

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